![molecular formula C17H12N2O2 B13676645 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound is known for its unique structural features, which include an indole core fused with a quinazoline ring system. It has garnered significant interest due to its potential biological and medicinal properties, including antibacterial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione can be achieved through various methods. One common approach involves the self-condensation of isatin in the presence of an organic dye catalyst like Rose Bengal under visible light irradiation. This method is environmentally friendly and does not require transition metals . Another method involves the cross-condensation of isatin and isatoic anhydride in the presence of a base at high temperatures or using a cobalt complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like KMnO4.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the indole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce indole derivatives .
Scientific Research Applications
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and cancer cells by interfering with their DNA replication and protein synthesis processes . It also exhibits anti-inflammatory properties by modulating the activity of specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptanthrin: Another indoloquinazoline compound with similar antibacterial and anticancer properties.
8-Chloroindolo[2,1-b]quinazoline-6,12-dione: A halogenated derivative with enhanced biological activities.
6,6-Di(indol-3-yl)-indolo[2,1-b]quinazoline-12(6H)-one: A derivative with significant antifungal properties.
Uniqueness
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione stands out due to its unique methyl substitutions at positions 8 and 10, which enhance its biological activities and make it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
8,10-dimethylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C17H12N2O2/c1-9-7-10(2)14-12(8-9)15(20)16-18-13-6-4-3-5-11(13)17(21)19(14)16/h3-8H,1-2H3 |
InChI Key |
NLJVDIGUWZEVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


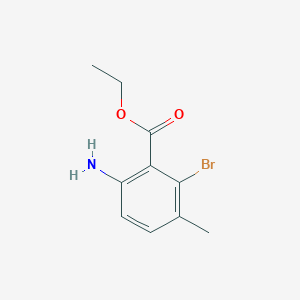
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
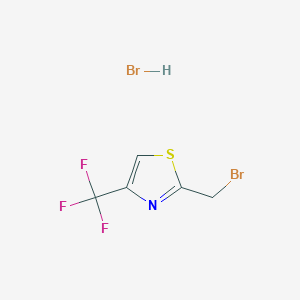
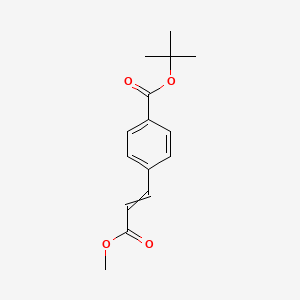
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
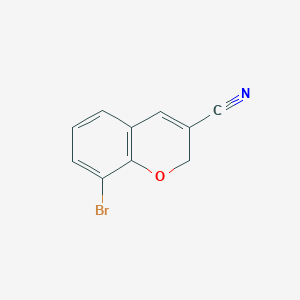
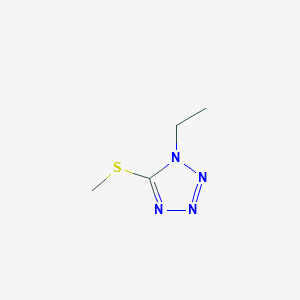

![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
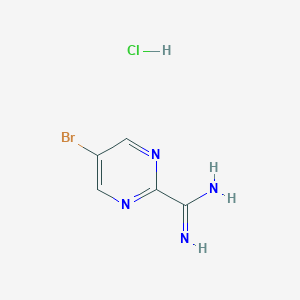
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
